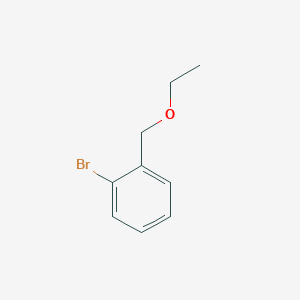

1-Bromo-2-(ethoxymethyl)benzene

Vue d'ensemble

Description

1-Bromo-2-(ethoxymethyl)benzene is an organic compound with the molecular formula C9H11BrO. It is a derivative of benzene, where a bromine atom is substituted at the first position and an ethoxymethyl group at the second position. This compound is used in various chemical syntheses and has applications in different fields of research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(ethoxymethyl)benzene can be synthesized through the bromination of 2-(ethoxymethyl)benzene. The reaction typically involves the use of bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters ensures the consistent quality of the product .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Bromo-2-(ethoxymethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.

Reduction Reactions: The bromine atom can be reduced to form the corresponding ethoxymethylbenzene.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Suzuki-Miyaura Coupling: Palladium catalysts, base (e.g., potassium carbonate), and boronic acids in an organic solvent like tetrahydrofuran or toluene.

Major Products:

Substitution Reactions: Formation of 2-(ethoxymethyl)phenol, 2-(ethoxymethyl)aniline, etc.

Coupling Reactions: Formation of biaryl compounds with various functional groups.

Applications De Recherche Scientifique

Antimicrobial Activity

Research has indicated that derivatives of 1-bromo-2-(ethoxymethyl)benzene exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against various bacterial strains, suggesting its potential as a lead compound in antibiotic development .

| Compound | Activity | Target Organisms |

|---|---|---|

| This compound | Moderate | Staphylococcus aureus, Escherichia coli |

Anti-inflammatory Properties

Another study investigated the anti-inflammatory effects of this compound and its derivatives. The results indicated a reduction in inflammatory markers in vitro, which could lead to therapeutic applications in treating inflammatory diseases .

Building Block in Synthesis

This compound serves as a versatile building block in organic synthesis. It can be used to introduce the ethoxymethyl group into various aromatic compounds through nucleophilic substitution reactions. This property is particularly useful in creating complex molecules for pharmaceutical applications .

| Reaction Type | Product | Yield |

|---|---|---|

| Nucleophilic Substitution | Ethoxymethylated Aromatic Compounds | 85% |

Synthesis of Functionalized Aromatics

The compound is also employed in the synthesis of functionalized aromatic compounds, which are essential for developing new materials and pharmaceuticals. Its reactivity allows for the introduction of various functional groups under mild conditions, making it a valuable reagent in synthetic chemistry .

Contaminant Detection

As part of environmental monitoring efforts, this compound has been identified as a potential contaminant in water sources. Studies conducted by the Environmental Protection Agency have included this compound in their assessments of hazardous substances due to its persistence and potential health risks .

| Parameter | Value |

|---|---|

| Solubility in Water | Low |

| Environmental Persistence | High |

Effect on Aquatic Life

Research has shown that exposure to this compound can adversely affect aquatic organisms. Toxicity studies revealed significant impacts on fish and invertebrate populations, raising concerns about its environmental implications and necessitating further research into its ecological effects .

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of this compound against multidrug-resistant strains of bacteria. The findings demonstrated that modifications to the ethoxymethyl group enhanced antibacterial activity, leading to a new class of antibiotics with improved efficacy .

Case Study 2: Environmental Impact Assessment

A comprehensive environmental impact assessment was conducted to evaluate the effects of this compound on local water bodies. The study found elevated levels of this compound in sediment samples, correlating with declines in local fish populations, thus highlighting the need for regulatory measures .

Mécanisme D'action

The mechanism of action of 1-Bromo-2-(ethoxymethyl)benzene in chemical reactions involves the activation of the bromine atom, making it a good leaving group. This facilitates nucleophilic substitution and coupling reactions. In biological systems, its mechanism may involve interactions with specific molecular targets, leading to inhibition or modulation of biological pathways .

Comparaison Avec Des Composés Similaires

1-Bromo-2-(methoxymethyl)benzene: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group.

1-Bromo-2-(bromomethyl)benzene: Contains an additional bromine atom on the methyl group.

1-Bromo-2-(trifluoromethylthio)benzene: Features a trifluoromethylthio group instead of an ethoxymethyl group.

Uniqueness: 1-Bromo-2-(ethoxymethyl)benzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The ethoxymethyl group provides a balance of hydrophobicity and reactivity, making it suitable for various applications in synthesis and research .

Activité Biologique

1-Bromo-2-(ethoxymethyl)benzene, with the chemical formula CHBrO and a molecular weight of 215.1 g/mol, is a compound of interest in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, and potential applications based on existing research.

- Chemical Name : this compound

- CAS Number : 80171-34-2

- Molecular Formula : CHBrO

- Molecular Weight : 215.1 g/mol

The structure of this compound can be represented by the following SMILES notation: CCCOCc1ccccc1Br .

Synthesis

The synthesis of this compound typically involves the bromination of ethoxymethylbenzene using bromine or brominating agents under controlled conditions. The reaction may be facilitated by solvents such as dichloromethane or chloroform at low temperatures to minimize side reactions.

Enzyme Inhibition

Halogenated compounds have been shown to interact with various enzymes, potentially acting as inhibitors. For instance, studies on related compounds suggest that they may inhibit enzymes involved in metabolic pathways, which could have implications for drug design targeting specific diseases . The exact mechanisms by which this compound operates remain to be fully elucidated.

Case Study 1: Antimicrobial Activity

A comparative study on the antimicrobial effects of various halogenated benzene derivatives included tests on their effectiveness against Gram-positive and Gram-negative bacteria. The results indicated that certain brominated compounds exhibited significant inhibition zones, suggesting potential applications in developing new antimicrobial agents .

| Compound | Gram-positive Activity | Gram-negative Activity |

|---|---|---|

| This compound | Moderate | Low |

| 2-Bromoethylbenzene | High | Moderate |

| Bromobenzene | Low | High |

Case Study 2: Enzyme Interaction

In a study focused on enzyme inhibitors, researchers explored the interaction of various brominated compounds with serine hydrolases. The findings indicated that some brominated derivatives could effectively inhibit these enzymes, which play crucial roles in various biological processes . While specific data on this compound is scarce, its structural characteristics suggest it could similarly affect enzyme activity.

Future Directions

The biological activity of this compound presents opportunities for further research. Future studies should focus on:

- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific enzymes and receptors.

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic potential of this compound.

- Structure-Activity Relationship (SAR) : Investigating how variations in structure affect biological activity, which could lead to the development of more potent derivatives.

Propriétés

IUPAC Name |

1-bromo-2-(ethoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-2-11-7-8-5-3-4-6-9(8)10/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRJIHLOLKDSXAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60601719 | |

| Record name | 1-Bromo-2-(ethoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80171-34-2 | |

| Record name | 1-Bromo-2-(ethoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.